Benzoicacid,4-(1-methoxyethenyl)-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoicacid,4-(1-methoxyethenyl)-,methylester is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.214 . This compound is known for its unique structure, which includes a benzoic acid core substituted with a methoxyethenyl group and a methyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,4-(1-methoxyethenyl)-,methylester typically involves the esterification of benzoic acid derivatives with methoxyethenyl groups. One common method involves the reaction of 4-(1-methoxyethenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,4-(1-methoxyethenyl)-,methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxyethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
Oxidation: Formation of 4-(1-methoxyethenyl)benzoic acid.
Reduction: Formation of 4-(1-methoxyethenyl)benzyl alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoicacid,4-(1-methoxyethenyl)-,methylester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoicacid,4-(1-methoxyethenyl)-,methylester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxyethenyl group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoicacid,4-(1-methoxyethenyl)-: Lacks the methyl ester group.
Benzoicacid,4-(1-methoxyethyl)-,methylester: Contains an ethyl group instead of an ethenyl group.
Benzoicacid,4-(1-methoxyethenyl)-,ethylester: Contains an ethyl ester group instead of a methyl ester group.
Uniqueness
Benzoicacid,4-(1-methoxyethenyl)-,methylester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-(1-methoxyethenyl)benzoate |
InChI |
InChI=1S/C11H12O3/c1-8(13-2)9-4-6-10(7-5-9)11(12)14-3/h4-7H,1H2,2-3H3 |
InChI Key |
UNFPUDINJRCYJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.